8-Allylthioguanosine
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Overview
Description
8-Allylthioguanosine is a purine nucleoside analog known for its broad antitumor activity. It targets indolent lymphoid malignancies and exhibits significant anticancer mechanisms, including the inhibition of DNA synthesis and induction of apoptosis .
Preparation Methods
The synthesis of 8-Allylthioguanosine involves the modification of guanosine. One common method includes the reaction of guanosine with allylthiol under specific conditions to introduce the allylthio group at the 8-position of the guanine base. The reaction typically requires a catalyst and is carried out under controlled temperature and pH conditions . Industrial production methods may involve large-scale synthesis using similar routes but optimized for higher yields and purity.
Chemical Reactions Analysis
8-Allylthioguanosine undergoes various chemical reactions, including:
Oxidation: It reacts with reactive oxygen species, leading to the formation of oxidized products.
Reduction: Under reductive conditions, it can be converted back to guanosine.
Substitution: The allylthio group can be substituted with other functional groups under appropriate conditions.
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide and reducing agents like sodium borohydride. The major products formed depend on the specific reaction conditions but often include modified nucleosides and nucleotides.
Scientific Research Applications
8-Allylthioguanosine has several scientific research applications:
Chemistry: It is used as a model compound to study nucleoside analogs and their reactivity.
Biology: It serves as a tool to investigate the mechanisms of DNA synthesis inhibition and apoptosis induction.
Medicine: Its antitumor activity makes it a candidate for cancer research, particularly in targeting lymphoid malignancies.
Industry: It is used in the development of new therapeutic agents and as a reference compound in quality control
Mechanism of Action
The mechanism of action of 8-Allylthioguanosine involves its incorporation into DNA, where it inhibits DNA synthesis and induces apoptosis. It targets specific molecular pathways, including the activation of Toll-like receptor 7, which plays a role in the immune response .
Comparison with Similar Compounds
8-Allylthioguanosine is unique among purine nucleoside analogs due to its specific allylthio modification. Similar compounds include:
8-Thioguanosine: Another purine nucleoside analog with similar anticancer properties but without the allyl group.
8-Azaguanine: An early purine analog with antineoplastic activity, incorporated into ribonucleic acids.
This compound stands out due to its specific modification, which enhances its antitumor activity and makes it a valuable compound for research and therapeutic development.
Properties
Molecular Formula |
C13H17N5O5S |
---|---|
Molecular Weight |
355.37 g/mol |
IUPAC Name |
2-amino-9-[(2R,4R,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-8-prop-2-enylsulfanyl-1H-purin-6-one |
InChI |
InChI=1S/C13H17N5O5S/c1-2-3-24-13-15-6-9(16-12(14)17-10(6)22)18(13)11-8(21)7(20)5(4-19)23-11/h2,5,7-8,11,19-21H,1,3-4H2,(H3,14,16,17,22)/t5-,7+,8?,11-/m1/s1 |
InChI Key |
GUGINDRESZHQCY-INWNYVOZSA-N |
Isomeric SMILES |
C=CCSC1=NC2=C(N1[C@H]3C([C@H]([C@H](O3)CO)O)O)N=C(NC2=O)N |
Canonical SMILES |
C=CCSC1=NC2=C(N1C3C(C(C(O3)CO)O)O)N=C(NC2=O)N |
Origin of Product |
United States |
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